6-amino-5-bromo-N-methylpicolinamide

Medicinal Chemistry Cross‑Coupling Late‑Stage Functionalization

6-Amino-5-bromo-N-methylpicolinamide (CAS 875051-80-2) is a uniquely differentiated picolinamide scaffold that integrates three orthogonal reactive handles: a C5 bromine for Suzuki cross-coupling, a C6 amino group for further functionalization, and an N-methyl carboxamide that provides a metabolically stable amide linkage critical for kinase hinge-region binding. Unlike close analogs that lack the 6-amino group or replace the N-methyl amide, this compound retains all hydrogen-bond donor/acceptor motifs essential for ATP-competitive inhibitor design against TAK1, c-Met, and CDK8. It is also the direct precursor for Nav1.8 sodium channel modulators (e.g., PF-1247324 class) and is amenable to late-stage C–H fluorination for rapid PK optimization. Procuring this intermediate eliminates de novo scaffold synthesis, accelerating SAR campaigns in pain, inflammation, and oncology programs.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
CAS No. 875051-80-2
Cat. No. B1528429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-bromo-N-methylpicolinamide
CAS875051-80-2
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=C(C=C1)Br)N
InChIInChI=1S/C7H8BrN3O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H2,9,11)(H,10,12)
InChIKeyNVTNVIOHHDRIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-bromo-N-methylpicolinamide (CAS 875051-80-2) Procurement Baseline: A Picolinamide Scaffold for Kinase‑Focused Medicinal Chemistry


6‑Amino‑5‑bromo‑N‑methylpicolinamide (CAS 875051‑80‑2, MFCD27931091) is a heterocyclic building block with the molecular formula C₇H₈BrN₃O and a molecular weight of 230.06 g/mol [1]. It belongs to the N‑methylpicolinamide class, a scaffold recognized for its ability to form hydrogen bonds and engage in selective interactions with biological targets, particularly in the development of kinase inhibitors [2]. The compound integrates three orthogonal reactive sites: a bromine atom at the 5‑position for cross‑coupling, an amino group at the 6‑position for further functionalization, and an N‑methyl carboxamide that provides a stable amide linkage. These features position it as a versatile intermediate in the synthesis of bioactive molecules targeting pain, inflammation, and cancer.

6‑Amino‑5‑bromo‑N‑methylpicolinamide: Why Generic Picolinamide Analogs Cannot Substitute


In‑class picolinamide analogs often differ by a single functional group, yet these minor structural variations dictate synthetic utility, metabolic stability, and target engagement. For example, 5‑bromo‑N‑methylpicolinamide (CAS 845305‑87‑5) lacks the 6‑amino group, which eliminates a key hydrogen‑bond donor/acceptor and a site for subsequent derivatization . Similarly, 6‑amino‑5‑bromo‑2‑picoline (CAS 126325‑46‑0) replaces the carboxamide with a methyl group, drastically reducing polarity and removing the amide bond that is often critical for kinase hinge‑region binding [1]. The N‑methylpicolinamide scaffold itself is associated with improved metabolic stability compared to esters or unsubstituted amides, and its presence is a documented determinant of selectivity in kinase inhibitor programs [2]. Therefore, substituting 6‑amino‑5‑bromo‑N‑methylpicolinamide with a close analog would not only alter the compound’s reactivity profile but could also compromise the pharmacokinetic and pharmacodynamic properties of any downstream lead molecule.

Quantitative Differentiation Evidence for 6‑Amino‑5‑bromo‑N‑methylpicolinamide (CAS 875051‑80‑2)


Orthogonal Reactive Sites for Sequential Functionalization: Bromine vs. Amino Group Positioning

6‑Amino‑5‑bromo‑N‑methylpicolinamide presents two distinct reactive sites in a 1,2‑relationship on the pyridine ring: a bromine atom at C5 and an amino group at C6. This arrangement allows for sequential orthogonal functionalization without mutual interference. In contrast, 5‑bromo‑N‑methylpicolinamide (CAS 845305‑87‑5) lacks the amino group entirely, limiting it to a single synthetic transformation . The bromine atom enables Suzuki‑Miyaura coupling at the 5‑position, while the 6‑amino group can be independently acylated, alkylated, or used to form heterocyclic fusions. In the synthesis of the Nav1.8 modulator PF‑1247324, a closely related intermediate (methyl 6‑amino‑5‑bromopyridine‑2‑carboxylate) undergoes Suzuki coupling at the 5‑position while the 6‑amino group remains intact, demonstrating the orthogonality that this scaffold provides [1].

Medicinal Chemistry Cross‑Coupling Late‑Stage Functionalization

Enhanced Hydrogen‑Bonding Capacity and Polarity vs. Non‑Amino Analogs

The 6‑amino group in 6‑amino‑5‑bromo‑N‑methylpicolinamide introduces an additional hydrogen‑bond donor and acceptor, increasing the compound’s topological polar surface area (TPSA) relative to analogs that lack this functionality. This modification is known to improve aqueous solubility and influence target engagement, particularly for kinase inhibitors that require hinge‑region hydrogen bonding [1]. The N‑methylpicolinamide scaffold itself is associated with improved metabolic stability compared to esters or unsubstituted amides, and its presence is a documented determinant of selectivity in kinase inhibitor programs [2].

Physicochemical Properties Drug‑Likeness Kinase Inhibitor Design

Validated Intermediate in Nav1.8 Sodium Channel Modulator Synthesis

6‑Amino‑5‑bromo‑N‑methylpicolinamide is structurally analogous to intermediates used in the kilo‑scale synthesis of PF‑1247324, a Nav1.8 sodium channel modulator that entered preclinical development for neuropathic and inflammatory pain [1]. The published process for PF‑1247324 begins with 6‑amino‑5‑bromo‑2‑picoline and proceeds through a carboxylic acid intermediate before N‑methylamide formation, highlighting the critical role of the bromine atom in enabling the Suzuki‑Miyaura coupling that installs the biaryl pharmacophore [1]. While the exact compound is not the final drug substance, its core picolinamide architecture is conserved in multiple advanced Nav1.8 inhibitors, including those described in subsequent optimization campaigns [2].

Pain Therapeutics Sodium Channel Modulators Process Chemistry

High‑Value Application Scenarios for 6‑Amino‑5‑bromo‑N‑methylpicolinamide (CAS 875051‑80‑2)


Synthesis of Kinase‑Targeted Anticancer Agents

The N‑methylpicolinamide scaffold is a privileged structure in kinase inhibitor design, and 6‑amino‑5‑bromo‑N‑methylpicolinamide serves as an ideal entry point for constructing ATP‑competitive inhibitors. The bromine atom at C5 enables Suzuki coupling to introduce diverse aryl/heteroaryl groups that occupy the hydrophobic back pocket of the kinase, while the 6‑amino group and N‑methyl amide form critical hydrogen bonds with the hinge region. This compound is particularly suited for generating focused libraries targeting kinases such as TAK1, c‑Met, and CDK8, where the picolinamide core has demonstrated potent activity and selectivity in published SAR campaigns [1].

Development of Nav1.8 Sodium Channel Modulators for Pain

6‑Amino‑5‑bromo‑N‑methylpicolinamide provides a direct synthetic handle for the preparation of Nav1.8 sodium channel modulators, a class of non‑opioid analgesics under active investigation for neuropathic and inflammatory pain. The compound’s bromine atom allows for the installation of biaryl motifs that are essential for subtype selectivity over other sodium channels, as demonstrated in the synthesis of PF‑1247324 and related analogs [1]. Procurement of this intermediate enables medicinal chemists to rapidly explore structure‑activity relationships around the picolinamide core without investing in de novo synthesis of the scaffold [2].

Late‑Stage Functionalization and C–H Activation Studies

The 6‑amino‑5‑bromo‑N‑methylpicolinamide scaffold is amenable to late‑stage C–H functionalization, particularly C–H fluorination at the 2‑position of the pyridine ring. This transformation can be achieved under mild conditions using AgF₂ and occurs with exclusive regioselectivity, enabling the introduction of fluorine atoms to modulate metabolic stability and lipophilicity [1]. Such late‑stage modifications are highly valuable in medicinal chemistry for rapidly optimizing the pharmacokinetic profile of lead compounds without redesigning the entire synthetic route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-5-bromo-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.